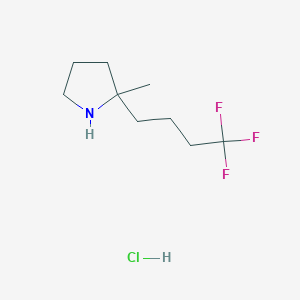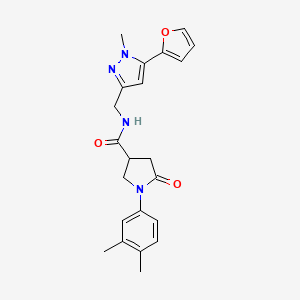
1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, starting from simple precursors to achieve the desired complex structures. For example, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related pyrazole compounds typically involves alkylation with corresponding halo compounds, followed by cyclization reactions under acidic and basic conditions to yield the final products (El-Essawy & Rady, 2011). These methods may provide insights into potential synthetic pathways for the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide has been studied using techniques like X-ray diffraction, revealing crystalline structures that are stabilized by hydrogen bond interactions. For instance, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide shows the significance of N-H⋯O and C-H⋯O hydrogen bond interactions in stabilizing the molecular and crystal structure (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of the compound can be inferred from related structures, which undergo various functionalization reactions. For example, the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine show how such compounds can be modified to yield different products, revealing their versatile chemical reactivity (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and thermal stability, are crucial for understanding their potential applications. For instance, new polyamides based on pyridine derivatives demonstrate solubility in polar solvents and high thermal stability, indicating the influence of the pyridine moiety on these properties (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
Chemical properties, such as reactivity towards various reagents and conditions, can be studied through experimental and theoretical methods. The synthesis and antileukemic activities of furanyl, pyranyl, and ribosyl derivatives of pyrazole carboxamides highlight the importance of substituents on the chemical properties and biological activity of these compounds (Earl & Townsend, 1979).
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships in Fungicide Development
Studies on related compounds indicate that variations in the furan and pyrazole moieties, similar to those in the queried compound, can significantly impact fungicidal activity. For instance, research on N-(1,1,3-Trimethylindan-4-yl) carboxamide fungicides shows that pyrazole-4-carboxamides and furan derivatives display high activity against diseases and Botrytis cinerea, suggesting potential applications of the compound in agricultural fungicide development (Masatsugu et al., 2010).
Enhancing Antiprotozoal Agents
Research on imidazo[1,2-a]pyridines with furan moieties has demonstrated significant antiprotozoal activity. For example, compounds with furan-2-yl and pyridine carboxamidine structures have shown potent effects against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the therapeutic potential of the queried compound in treating protozoal infections (Ismail et al., 2004).
Heterocyclic Synthesis for Drug Development
The queried compound's structural elements are relevant in the synthesis of heterocyclic compounds, which are crucial in drug development. Syntheses involving furan and pyrazole units have led to the creation of various biologically active molecules, such as N-alkylated triazoles, oxadiazoles, and thiadiazoles, with potential applications in medicinal chemistry (El-Essawy & Rady, 2011).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14-6-7-18(9-15(14)2)26-13-16(10-21(26)27)22(28)23-12-17-11-19(25(3)24-17)20-5-4-8-29-20/h4-9,11,16H,10,12-13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPQBHNYNHFHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN(C(=C3)C4=CC=CO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


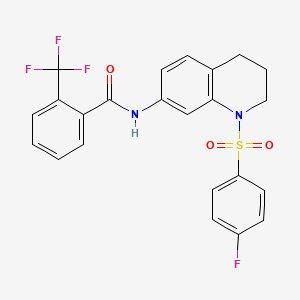
![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)
![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)
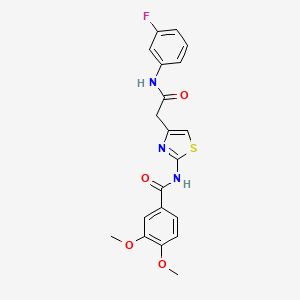
![5-Benzyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2494344.png)
![Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2494345.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2494346.png)
![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzamide](/img/structure/B2494349.png)
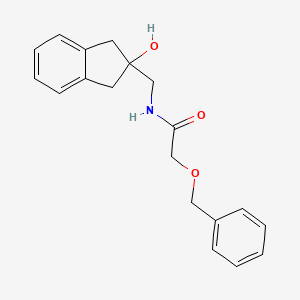
![N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2494351.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2494353.png)
